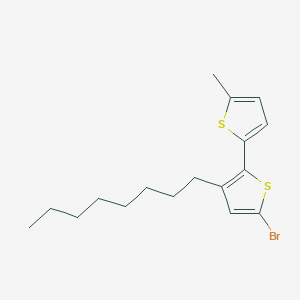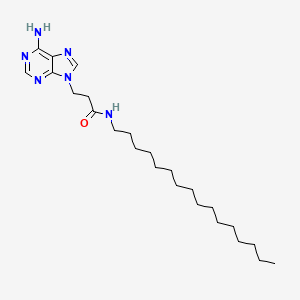![molecular formula C13H11ClN2 B12524588 5-[(5-Chloro-2,3-dihydro-1H-inden-1-ylidene)methyl]-1H-imidazole CAS No. 867335-69-1](/img/structure/B12524588.png)
5-[(5-Chloro-2,3-dihydro-1H-inden-1-ylidene)methyl]-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(5-Chloro-2,3-dihydro-1H-inden-1-ylidene)methyl]-1H-imidazole is an organic compound that belongs to the class of indole derivatives.
Métodos De Preparación
The synthesis of 5-[(5-Chloro-2,3-dihydro-1H-inden-1-ylidene)methyl]-1H-imidazole typically involves multiple steps. One common method starts with the preparation of 5-chloro-2,3-dihydro-1H-inden-1-one, which is then reacted with appropriate reagents to form the desired compound. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure high yield and purity .
Análisis De Reacciones Químicas
5-[(5-Chloro-2,3-dihydro-1H-inden-1-ylidene)methyl]-1H-imidazole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has been studied for its potential applications in several scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown promise as an antimicrobial and antiviral agent. In medicine, it is being investigated for its potential use in treating various diseases, including cancer and infectious diseases. In industry, it is used in the production of specialty chemicals and pharmaceuticals .
Mecanismo De Acción
The mechanism of action of 5-[(5-Chloro-2,3-dihydro-1H-inden-1-ylidene)methyl]-1H-imidazole involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparación Con Compuestos Similares
5-[(5-Chloro-2,3-dihydro-1H-inden-1-ylidene)methyl]-1H-imidazole is unique compared to other similar compounds due to its specific chemical structure and biological activity. Similar compounds include other indole derivatives, such as 5-chloro-3-phenyl-1H-indole-2-carbohydrazide and 5-chloro-N’-isopropyl-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide. These compounds share some structural similarities but differ in their specific functional groups and biological activities .
Propiedades
Número CAS |
867335-69-1 |
|---|---|
Fórmula molecular |
C13H11ClN2 |
Peso molecular |
230.69 g/mol |
Nombre IUPAC |
5-[(5-chloro-2,3-dihydroinden-1-ylidene)methyl]-1H-imidazole |
InChI |
InChI=1S/C13H11ClN2/c14-11-3-4-13-9(5-11)1-2-10(13)6-12-7-15-8-16-12/h3-8H,1-2H2,(H,15,16) |
Clave InChI |
FGJKKMYLQYGVLE-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=CC2=CN=CN2)C3=C1C=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


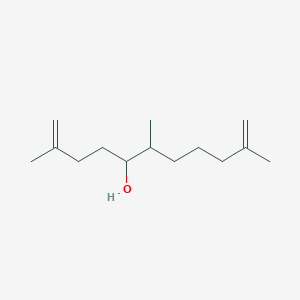

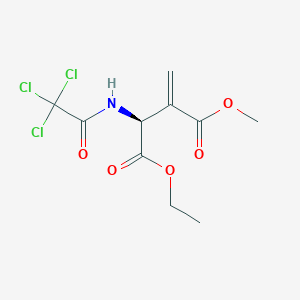
![2-(2-Fluorophenyl)-6-phenyl-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12524525.png)
acetyl}glycine](/img/structure/B12524534.png)
![3-Phenyl-6-pyridin-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12524537.png)
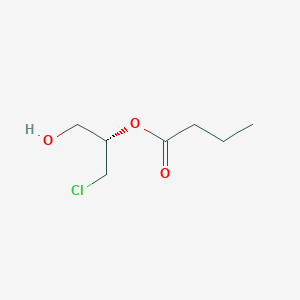
![2-[(2-(Prop-2-yl)phenoxy)]pyridine](/img/structure/B12524549.png)
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-hydroxybut-2-enedioic acid](/img/structure/B12524553.png)
